(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl is a chemical compound with a specific stereochemistry, characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylbenzene and ethane-1,2-diamine.
Reaction Conditions: The tert-butylbenzene undergoes a Friedel-Crafts alkylation reaction to introduce the tert-butyl group onto the phenyl ring. This is followed by a reductive amination reaction with ethane-1,2-diamine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine: Similar structure but without the hydrochloride salt form.
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diol: Contains hydroxyl groups instead of amine groups.
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine monohydrate: Similar structure with a different hydration state.
Uniqueness
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl is unique due to its specific stereochemistry and the presence of both tert-butyl and diamine functional groups. This combination of features imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C12H22Cl2N2 |
---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13;;/h4-7,11H,8,13-14H2,1-3H3;2*1H/t11-;;/m0../s1 |
InChI Key |
VAUZRXHDANRVJZ-IDMXKUIJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.